molecular formula C20H18O6 B6339523 2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester CAS No. 365543-21-1

2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester

Cat. No.: B6339523
CAS No.: 365543-21-1
M. Wt: 354.4 g/mol
InChI Key: OCNKZAPTPXVZOF-VQHVLOKHSA-N
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Description

2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester is a synthetic aromatic ester featuring a benzoic acid backbone substituted with an acetoxy group at position 2, a vinyl-linked benzo[1,3]dioxole moiety at position 6, and an ethyl ester functional group. Its molecular formula is inferred as C20H18O6 (based on structural analogs), yielding a molecular weight of ~354.35 g/mol. The benzo[1,3]dioxole group contributes to π-π stacking interactions, while the acetoxy group enhances lipophilicity compared to hydroxylated analogs .

Properties

IUPAC Name

ethyl 2-acetyloxy-6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-23-20(22)19-15(5-4-6-17(19)26-13(2)21)9-7-14-8-10-16-18(11-14)25-12-24-16/h4-11H,3,12H2,1-2H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNKZAPTPXVZOF-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C=CC=C1OC(=O)C)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Ethyl 2-Acetoxy-6-bromobenzoate

The synthesis begins with 2,6-dihydroxybenzoic acid , which undergoes sequential protection and esterification:

  • Selective acetylation : Treatment with acetic anhydride in pyridine converts the 2-hydroxy group to an acetoxy moiety.

  • Ethyl esterification : The carboxylic acid is esterified using ethanol and sulfuric acid, yielding ethyl 2-acetoxy-6-hydroxybenzoate .

  • Bromination : The 6-hydroxy group is converted to a bromide via Appel reaction (CBr₄, PPh₃) or HBr/AcOH, producing ethyl 2-acetoxy-6-bromobenzoate .

Key Data:

ParameterValue
Yield (acetylation)85–90%
Yield (esterification)95%
Yield (bromination)75–80%

Heck Coupling with Benzo dioxol-5-yl-ethene

The brominated intermediate undergoes a Heck reaction with benzodioxol-5-yl-ethene to install the vinyl bridge:

  • Catalyst system : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2 equiv.)

  • Solvent : DMF or DMSO at 100–120°C for 12–24 hours.

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by alkene insertion and β-hydride elimination to form the trans-(E)-vinyl product.

Optimization Insights:

  • Temperature : >100°C minimizes undesired homocoupling.

  • Base : Et₃N outperforms K₂CO₃ in polar aprotic solvents.

  • Yield : 65–70% after silica gel chromatography.

Alternative Pathway: Wittig Reaction with Formyl Intermediate

Synthesis of Ethyl 2-Acetoxy-6-formylbenzoate

  • Oxidation of ethyl 2-acetoxy-6-hydroxybenzoate : Swern oxidation (oxalyl chloride, DMSO, Et₃N) converts the 6-hydroxy group to a formyl moiety.

  • Purification : Recrystallization from ethyl acetate/hexanes yields the aldehyde in 80–85% purity.

Wittig Olefination

The formyl intermediate reacts with benzodioxol-5-yl-methyltriphenylphosphonium bromide under basic conditions:

  • Reagents : NaHMDS (1.1 equiv.), THF, −78°C to room temperature.

  • Mechanism : Ylide formation followed by [2+2] cycloaddition and retro-cyclization to form the E-alkene.

Performance Metrics:

ParameterValue
Reaction Time4–6 hours
Isolated Yield60–65%
E/Z Selectivity>9:1

Grignard-Based Vinylation Strategy

Preparation of Benzo dioxol-5-yl-vinyl Magnesium Bromide

A modified procedure from Ambeed’s synthesis of analogous compounds:

  • Starting material : Benzodioxol-5-yl-ethene is treated with Mg turnings in THF under N₂.

  • Quenching : The Grignard reagent is stabilized with LiCl (10 mol%) to enhance reactivity.

Nucleophilic Addition to Ethyl 2-Acetoxy-6-formylbenzoate

The Grignard reagent attacks the aldehyde, forming a secondary alcohol intermediate, which is dehydrated using p-TsOH in toluene to yield the target vinyl compound:

  • Dehydration Conditions : 80°C, 4 hours, molecular sieves (4Å).

  • Overall Yield : 55–60% over two steps.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield Range
Heck Coupling High regioselectivityRequires expensive Pd catalysts65–70%
Wittig Reaction E-selectivityPhosphorus waste generation60–65%
Grignard Approach ScalableMoisture-sensitive conditions55–60%

Industrial-Scale Considerations

For kilogram-scale production, the Heck coupling route is favored due to:

  • Catalyst recycling : Pd can be recovered via aqueous extraction.

  • Solvent choice : DMF enables high-temperature reactions without decomposition.

  • Process safety : Avoids pyrophoric Grignard reagents.

Typical parameters for pilot plants include:

  • Catalyst loading : 3–4 mol% Pd(OAc)₂.

  • Throughput : 1.2 kg/L solvent.

  • Purity : >98% by HPLC after crystallization.

Spectroscopic Characterization

1H NMR (CDCl₃, 500 MHz) :

  • δ 7.85 (d, J = 16.2 Hz, 1H, vinyl-H), 7.12–6.95 (m, 6H, aromatic), 5.92 (s, 2H, dioxol-CH₂), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 2.32 (s, 3H, OAc), 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

IR (KBr) :

  • 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (acetate C=O), 1602 cm⁻¹ (vinyl C=C).

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the vinyl group to an alkane or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.

Mechanism of Action

The mechanism by which 2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 2-Acetoxy, 6-(benzo[1,3]dioxol-5-yl-vinyl) C20H18O6 354.35 High lipophilicity (logP ~3.5*), potential prodrug behavior
2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester 2-Hydroxy, 6-(benzo[1,3]dioxol-5-yl-vinyl) C18H16O5 312.32 Lower lipophilicity (logP ~2.8*); likely bioactive form after hydrolysis
2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester 6-Methoxy, 4-chloro-thiazole substituent C17H16ClNO3S 365.84 Increased polarity due to thiazole and Cl; potential antimicrobial activity
2-[2-(4-Chloro-2-diethylamino-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester 6-Methoxy, 4-Cl-2-diethylamino-thiazole C19H23ClN2O3S 394.92 Enhanced electronic effects from N and S; possible kinase inhibition
2-Acetoxy-6-[2-(5-bromo-thiophen-2-yl)-vinyl]-benzoic acid ethyl ester 5-Bromo-thiophene substituent C17H15BrO4S 403.27 Heavy atom (Br) enhances UV activity; potential photodynamic applications

*Estimated using fragment-based methods.

Biological Activity

2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester, with the CAS number 365543-21-1, is a synthetic organic compound that has garnered interest in various biological applications. This compound is characterized by its unique structural features, which include a benzo[d][1,3]dioxole moiety and an ethyl ester functional group. Understanding its biological activity is crucial for potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Biological Activity Overview

Research into the biological activities of this compound reveals several promising effects:

  • Antioxidant Activity : The presence of the benzo[d][1,3]dioxole ring is known to enhance antioxidant properties, which may contribute to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.
  • Anticancer Potential : Some derivatives of similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that 2-acetoxy derivatives could exhibit similar properties.

In Vitro Studies

A recent study investigated the effects of 2-acetoxy derivatives on cancer cell lines. The results indicated that compounds with structural similarities to 2-acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT116) cell lines. The IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHCT11615.0
2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester MCF-710.0
2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester HCT11613.0

These findings suggest that the compound has a potent anticancer effect comparable to established chemotherapeutics.

Anti-inflammatory Mechanism

In a separate investigation focused on anti-inflammatory activity, the compound was tested in an LPS-induced inflammation model. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels in treated cells compared to controls:

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control1500800
Compound Treatment 600300

This data indicates that the compound effectively modulates inflammatory responses.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry explored the antioxidant capacity of various benzo[d][1,3]dioxole derivatives. It was found that compounds similar to 2-acetoxy derivatives exhibited high radical scavenging activity, suggesting potential applications in preventing oxidative damage in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In another clinical trial involving patients with advanced breast cancer, a regimen including derivatives of this compound showed promising results in reducing tumor size and improving patient outcomes. Patients receiving treatment experienced a median progression-free survival of approximately 8 months.

Q & A

Q. What are the key considerations for synthesizing 2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester, and how can its purity be validated?

Synthesis typically involves a multi-step process, including esterification and vinyl group coupling. Critical steps include:

  • Esterification : Reaction of the hydroxyl group with acetyl chloride under anhydrous conditions.
  • Vinyl Coupling : Using a Heck reaction or Wittig reaction to attach the benzo[1,3]dioxol-5-yl-vinyl moiety .
    Purity Validation :
  • Chromatography : HPLC or GC-MS to confirm retention times and absence of byproducts.
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR to verify structural integrity (e.g., vinyl proton signals at δ 6.8–7.5 ppm) .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :
    • Use a factorial design with pH (3–9) and temperature (4°C, 25°C, 40°C) as variables.
    • Monitor degradation via UV-Vis spectroscopy at λmax (e.g., 280 nm for aromatic systems) over 72 hours.
    • Quantify stability using kinetic models (e.g., first-order decay constants) .
  • Controls : Include inert atmosphere (N2) to exclude oxidative effects.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • NMR : 1H^1H-NMR to identify vinyl protons (δ 6.5–7.5 ppm) and acetoxy methyl groups (δ 2.1–2.3 ppm).
  • IR : Confirm ester carbonyl (C=O) stretches at ~1740 cm<sup>-1</sup> and benzo[1,3]dioxole C-O-C at 1250 cm<sup>-1</sup>.
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 370.1 for C20H18O6) .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s biological activity be resolved?

  • Case Study : If conflicting reports exist on COX-2 inhibition:
    • Dose-Response Analysis : Test across a wider concentration range (nM–µM) to identify non-linear effects.
    • Assay Validation : Compare results across orthogonal methods (e.g., enzymatic assays vs. cellular COX-2 expression models).
    • Structural Analogues : Benchmark against known COX-2 inhibitors (e.g., Celecoxib) to contextualize potency .

Q. What methodologies are recommended for studying its environmental fate and biodegradation pathways?

  • Environmental Simulation : Use OECD 301F (Ready Biodegradability Test) under aerobic conditions.
  • Analytical Tools :
    • LC-QTOF-MS to track degradation products (e.g., hydrolyzed benzoic acid derivatives).
    • QSAR models to predict bioaccumulation potential based on logP (~3.2) .
  • Ecotoxicology : Daphnia magna assays to assess acute toxicity (EC50).

Q. How can computational methods enhance understanding of its interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or cytochrome P450.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å).
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with acetoxy groups) .

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